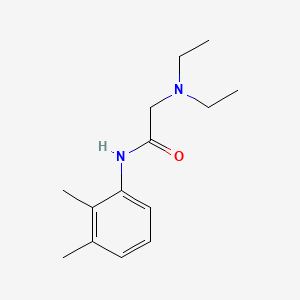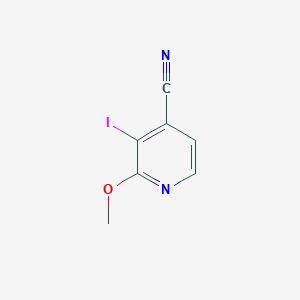
4-(n,n-Dimethyl)anilinemagnesium bromide
Descripción general
Descripción
4-(n,n-Dimethyl)anilinemagnesium bromide (also known as DMAMB) is an organometallic compound that is widely used in a variety of scientific research applications. This compound has a wide range of potential applications, including the synthesis of organic compounds, the production of new materials, and the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Organic Synthesis
4-(N,N-Dimethyl)anilinemagnesium bromide: is a Grignard reagent that plays a crucial role in organic synthesis. It acts as a nucleophile that can form carbon-carbon bonds, facilitating the synthesis of complex organic molecules . This compound is particularly useful in:
- Coupling Reactions : It’s often used in Grignard reactions and Suzuki coupling, which are pivotal for constructing biaryl compounds .
- Synthesis of Aromatic Amines : It serves as a precursor for the synthesis of aromatic amines, which are foundational structures in many pharmaceuticals .
- Formation of Aromatic Ethers : The compound is instrumental in synthesizing aromatic ethers, which are key intermediates in the production of various industrial chemicals .
Pharmaceutical Research
In pharmaceutical research, 4-(N,N-Dimethyl)anilinemagnesium bromide is utilized for:
- Drug Development : It’s used to synthesize intermediates that are critical in the development of new drugs .
- Analytical Standards : The compound can serve as an internal standard for analytical methods, ensuring the accuracy and reliability of pharmaceutical testing .
Material Science
The applications of this compound in material science include:
- Catalyst Development : It’s used in the preparation of catalysts like triaryl phosphine ligands, which are essential in various catalytic processes .
- Advanced Material Synthesis : It aids in the synthesis of materials with specific properties, such as penta-deuterium-substituted malachite green salt, which has applications in dye-sensitized solar cells .
Analytical Chemistry
In analytical chemistry, 4-(N,N-Dimethyl)anilinemagnesium bromide is important for:
- Chromatography : It can be used to modify chromatographic phases or as a component in the mobile phase to help separate complex mixtures .
- Spectroscopy : It may be involved in the preparation of samples for spectroscopic analysis, providing insights into the structural and electronic properties of molecules .
Biochemistry
Within the field of biochemistry, this compound’s role includes:
- Enzyme Function Studies : It can be used to synthesize enzyme inhibitors or substrates to study enzyme mechanisms .
- Metabolic Pathway Analysis : It helps in tracing metabolic pathways by acting as a precursor for labeled compounds used in metabolic studies .
Environmental Science
4-(N,N-Dimethyl)anilinemagnesium bromide: also finds applications in environmental science, such as:
Mecanismo De Acción
Target of Action
4-(N,N-Dimethyl)anilinemagnesium bromide is an organic compound that is primarily used as a reagent in organic synthesis . The primary targets of this compound are the molecules that it reacts with during these synthesis processes .
Mode of Action
The mode of action of 4-(N,N-Dimethyl)anilinemagnesium bromide involves its interaction with other molecules in a chemical reaction . As a Grignard reagent, it can participate in various types of reactions, including coupling reactions such as the Grignard reaction and Suzuki coupling .
Biochemical Pathways
The biochemical pathways affected by 4-(N,N-Dimethyl)anilinemagnesium bromide are those involved in the synthesis of different functional group-containing organic compounds . The downstream effects of these pathways can lead to the formation of various organic compounds, such as aromatic amines and aromatic ethers .
Pharmacokinetics
Like other grignard reagents, it is likely to be sensitive to moisture and oxygen, which could affect its stability and reactivity .
Result of Action
The result of the action of 4-(N,N-Dimethyl)anilinemagnesium bromide is the formation of new organic compounds through chemical reactions . These reactions can lead to significant changes at the molecular and cellular level, depending on the specific compounds that are synthesized .
Action Environment
The action of 4-(N,N-Dimethyl)anilinemagnesium bromide is influenced by environmental factors such as temperature, humidity, and the presence of other chemicals . It is sensitive to moisture and oxygen, and it should be stored in a dry, oxygen-free environment to maintain its reactivity . The reactions involving this compound are typically carried out under inert atmosphere conditions .
Propiedades
IUPAC Name |
magnesium;N,N-dimethylaniline;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N.BrH.Mg/c1-9(2)8-6-4-3-5-7-8;;/h4-7H,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDIPUNYMRLSER-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[C-]C=C1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrMgN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(n,n-Dimethyl)anilinemagnesium bromide | |
CAS RN |
7353-91-5 | |
| Record name | 4-(N,N-Dimethyl)aniline magnesium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007353915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromo[4-(dimethylamino)phenyl]magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















